molecular formula C18H14N2O3S2 B509068 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol CAS No. 443319-38-8

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol

Cat. No.: B509068
CAS No.: 443319-38-8
M. Wt: 370.4g/mol
InChI Key: ITVIBROJBZXXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol is a benzisothiazole-derived compound characterized by a phenol core substituted with a 1,2-benzisothiazol-3-yl-1,1-dioxide moiety and a 2-thienylmethyl group.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-14-9-7-13(8-10-14)20(12-15-4-3-11-24-15)18-16-5-1-2-6-17(16)25(22,23)19-18/h1-11,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVIBROJBZXXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CS3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Mediated Cyclization

Procedure :

  • Starting Material : Thiosalicylic acid is treated with thionyl chloride (SOCl₂) to form 2-chlorosulfenylbenzoyl chloride.

  • Cyclization : Reaction with hydroxylamine or amines in the presence of halogenating agents (e.g., Cl₂, Br₂) yields the benzisothiazole-1,1-dioxide core.
    Conditions :

  • Solvent: Dichloromethane or toluene

  • Temperature: 40–50°C

  • Yield: 85–92%

Oxidative Cyclization

Procedure :

  • Oxidation : 2-(Methylthio)benzaldehyde is oxidized with periodic acid (H₅IO₆) to form 2-(methylsulfinyl)benzaldehyde.

  • Cyclization : Treated with thionyl chloride (SOCl₂) to form the benzisothiazole-1,1-dioxide.
    Conditions :

  • Solvent: CCl₄

  • Temperature: Reflux

  • Yield: 78–84%

Functionalization with 2-Thienylmethyl Group

The 2-thienylmethyl group is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution

Procedure :

  • Intermediate : 3-Amino-1,2-benzisothiazole-1,1-dioxide is reacted with 2-(chloromethyl)thiophene in the presence of a base.
    Conditions :

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

  • Yield: 65–72%

Reductive Amination

Procedure :

  • Imine Formation : Condensation of 3-amino-1,2-benzisothiazole-1,1-dioxide with 2-thiophenecarboxaldehyde.

  • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
    Conditions :

  • Solvent: MeOH or THF

  • Temperature: 0–25°C

  • Yield: 70–78%

Coupling with Phenolic Amine

The final step involves introducing the phenolic amine via Mitsunobu reaction or Ullmann coupling:

Mitsunobu Reaction

Procedure :

  • Reagents : 4-Aminophenol, DIAD (diisopropyl azodicarboxylate), and PPh₃.

  • Coupling : Reacted with the 2-thienylmethyl-benzisothiazole intermediate.
    Conditions :

  • Solvent: THF

  • Temperature: 25°C

  • Yield: 60–68%

Ullmann Coupling

Procedure :

  • Catalyst : CuI/1,10-phenanthroline

  • Base : Cs₂CO₃

  • Coupling : 4-Iodophenol is coupled with the amine-functionalized benzisothiazole.
    Conditions :

  • Solvent: DMSO

  • Temperature: 90–100°C

  • Yield: 55–63%

Comparative Analysis of Methods

Method Advantages Limitations Overall Yield
Halogen-mediated cyclizationHigh purity, scalableRequires hazardous halogenating agents72–85%
Reductive aminationMild conditions, fewer byproductsSensitive to moisture65–75%
Mitsunobu reactionStereospecific, efficientExpensive reagents60–68%
Ullmann couplingBroad substrate compatibilityHigh temperatures, long reaction times55–63%

Optimization and Challenges

  • Purity Concerns : Residual solvents (DMF, THF) require rigorous purification via column chromatography or recrystallization.

  • Scale-Up : Halogen-mediated routes are preferred for industrial synthesis due to cost-effectiveness, despite safety risks.

  • Alternative Routes : Microwave-assisted synthesis reduces reaction times by 40–50% for Ullmann coupling .

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzisothiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenol group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol involves its interaction with specific molecular targets. The benzisothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The phenol group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related benzisothiazol derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reported Applications/Properties Source
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol (Target) Likely C₁₇H₁₅N₃O₃S₂ ~360–380 (estimated) 2-Thienylmethyl, phenol Not explicitly stated Potential intermediate/pharmacological agent N/A
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate C₁₉H₁₃N₃O₄S 379.39 Isonicotinate ester, benzisothiazol-dioxide 510760-42-6 Synthetic intermediate
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol C₁₇H₁₈N₂O₃S 330.4 Isopropyl, methyl, phenol 296790-98-2 Industrial-grade chemical (95–99% purity)
2-[4-(1,2-Benzisothiazol-3-yl)phenyl]propionic acid C₁₆H₁₃NO₂S 283.35 Phenylpropionic acid, benzisothiazol Not stated Anti-inflammatory (comparable to ibuprofen)
Ziprasidone C₂₁H₂₁ClN₄OS 412.94 Piperazinyl-ethyl, indol-2-one 146939-27-7 Antipsychotic (D₂/5-HT₂ receptor antagonist)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol C₂₁H₁₈N₂O₄S 394.45 4-Methoxybenzyl, phenol 663199-63-1 Discontinued (stability/synthesis challenges)

Structural and Functional Insights

Substituent Effects on Bioactivity: The thienylmethyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance lipophilicity and π-π stacking compared to phenyl () or alkyl groups (). In contrast, the 4-methoxybenzyl substituent in ’s compound likely reduces metabolic stability due to demethylation pathways, contributing to its discontinuation .

Synthetic Feasibility: Industrial-grade analogs like 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol () are synthesized at >95% purity, suggesting robust methods for benzisothiazol-phenol coupling. The thienylmethyl group may require specialized thiophile catalysts or protective-group strategies.

Pharmacological Potential: Benzisothiazol-phenylalkanoic acids () exhibit anti-inflammatory activity via COX inhibition, but the target compound’s phenol-thienylmethyl structure may favor alternative mechanisms, such as antioxidant or monoaminergic modulation (e.g., ziprasidone’s 5-HT₂A antagonism ).

Biological Activity

The compound 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol is a derivative of benzisothiazole and has garnered interest due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H12N2O4SC_{14}H_{12}N_2O_4S, with a molecular weight of approximately 304.32 g/mol. The structure features a benzisothiazole moiety linked to a thienylmethyl group and a phenolic component.

Antimicrobial Properties

Research indicates that compounds containing the benzisothiazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in neuroprotective contexts, where oxidative damage is a key factor in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have suggested that derivatives of benzisothiazole can modulate calcium homeostasis in neurons, providing neuroprotection against excitotoxicity. This is particularly relevant for conditions such as Alzheimer's disease and stroke. Compounds similar to this compound have been shown to regulate intracellular calcium levels and protect neuronal cells from apoptosis.

The biological mechanisms underlying the activity of this compound include:

  • Calcium Modulation : The compound may inhibit calcium channels or affect intracellular calcium storage, thus preventing neuronal damage.
  • Antioxidant Mechanism : By reducing reactive oxygen species (ROS), it protects cells from oxidative damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or host-pathogen interactions.

Case Studies

Case Study 1: Neuroprotective Activity
A study evaluating the effects of various benzisothiazole derivatives on SH-SY5Y neuroblastoma cells found that certain compounds significantly improved cell viability under oxidative stress conditions. The tested compound showed promising results in maintaining neuronal health by modulating calcium influx and reducing ROS levels.

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against a panel of bacterial strains. The results indicated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table

Below is a summary table showcasing the biological activities and findings related to this compound:

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive bacteria
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neurons from excitotoxicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling the 1,2-benzisothiazol-3-amine derivative with a 2-thienylmethyl halide under basic conditions, followed by sulfonation and phenol functionalization. Optimization may include varying solvents (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalyst selection (e.g., K₂CO₃ vs. NaH). Monitoring intermediates via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.3 ppm) and sulfone groups (distinct deshielding).
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1300–1350 cm⁻¹) and phenolic (O-H, ~3200–3500 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use standardized assays such as:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial Activity : Disk diffusion against Gram-positive/negative bacteria.
  • Dose-Response Curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values across labs) be systematically addressed?

  • Methodological Answer :

  • Reproduibility Checks : Standardize protocols (e.g., cell passage number, incubation time).
  • Batch Purity Analysis : Use HPLC to confirm compound integrity (>95% purity).
  • Meta-Analysis : Compare studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, assay type) .

Q. What experimental frameworks are recommended for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and varying pH conditions.
  • Biotic Degradation : Use soil microcosms or activated sludge systems to track metabolite formation via LC-MS.
  • QSAR Modeling : Predict persistence using tools like EPI Suite, validated with empirical data .

Q. What strategies can resolve structural ambiguities in derivatives, such as tautomerism or stereochemical uncertainties?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration.
  • Dynamic NMR : Detect tautomeric equilibria (e.g., thione-thiol shifts).
  • Computational Chemistry : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to compare with experimental data .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd).
  • Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀, Ki) under varied substrate concentrations .

Methodological Frameworks for Complex Scenarios

Designing a study to assess structure-activity relationships (SAR) across analogues:

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups).
  • Step 2 : Profile activities using high-throughput screening (e.g., 96-well plates).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to correlate substituents with bioactivity .

Integrating theoretical models into experimental design (e.g., redox potential prediction):

  • Approach : Combine cyclic voltammetry data with computational predictions (e.g., HOMO-LUMO gaps via Gaussian). Validate using linear regression to refine model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.